1-Iodoferrocene

Crystallography Solid-state packing Polymorphism

1-Iodoferrocene is a monosubstituted haloferrocene of the formula Fe(C₅H₅)(C₅H₄I), belonging to the broader class of sandwich organoiron compounds valued as redox-active building blocks in catalysis, bioorganometallic chemistry, and materials science. Its C–I bond (bond dissociation energy approximately 57 kcal mol⁻¹) is significantly weaker than the C–Br (~71 kcal mol⁻¹) and C–Cl (~84 kcal mol⁻¹) bonds of its haloferrocene analogs, imparting markedly higher reactivity in oxidative addition and cross-coupling transformations.

Molecular Formula C10H9FeI
Molecular Weight 311.93 g/mol
CAS No. 1273-76-3
Cat. No. B598873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoferrocene
CAS1273-76-3
Molecular FormulaC10H9FeI
Molecular Weight311.93 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1I.[Fe+2]
InChIInChI=1S/C5H4I.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2
InChIKeyJMMPIVZDWBCEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodoferrocene (CAS 1273-76-3): A Foundation Haloferrocene Synthon for Organometallic Synthesis and Materials Chemistry


1-Iodoferrocene is a monosubstituted haloferrocene of the formula Fe(C₅H₅)(C₅H₄I), belonging to the broader class of sandwich organoiron compounds valued as redox-active building blocks in catalysis, bioorganometallic chemistry, and materials science [1]. Its C–I bond (bond dissociation energy approximately 57 kcal mol⁻¹) is significantly weaker than the C–Br (~71 kcal mol⁻¹) and C–Cl (~84 kcal mol⁻¹) bonds of its haloferrocene analogs, imparting markedly higher reactivity in oxidative addition and cross-coupling transformations [2]. This intrinsic difference means 1-iodoferrocene cannot be simply interchanged with bromo- or chloroferrocene without altering reaction yields, selectivity, and catalytic compatibility.

Reactivity Weaker C–I bond accelerates oxidative addition and cross-coupling workflows compared to bromo or chloro analogs
Purification Accessible oxidative purification route enables high-purity material without organomercury intermediates
Solid state Exclusive eclipsed Cp ring conformation supports crystal engineering and consistent solid-state properties

Why 1-Iodoferrocene Cannot Be Replaced by Bromo- or Chloroferrocene in Demanding Synthetic Sequences


Halogen substitution on the ferrocene scaffold profoundly affects crystallographic conformation, redox potential, and cross-coupling kinetics. 1-Chloroferrocene and 1-bromoferrocene are isomorphous crystals with mixed eclipsed/staggered Cp ring conformations, whereas 1-iodoferrocene adopts only an eclipsed conformation and exhibits unique nonbonded I⋯I contacts that drive a distinct packing mode [1]. The iodine substituent shifts the Fe(II)/Fe(III) oxidation potential anodically by approximately 170 mV relative to unsubstituted ferrocene, enabling oxidative purification strategies that are inapplicable to bromo- or chloroferrocene [2]. Furthermore, DFT calculations demonstrate that the oxidative addition barrier for iodoferrocene in N-arylation is significantly lower than for bromo- or chloroferrocene, consistent with the weaker C–I bond [3]. These orthogonal differences in solid-state structure, electronic properties, and reactivity mean that selecting bromoferrocene or chloroferrocene as a drop-in replacement will lead to divergent outcomes in synthesis, purification, and final material performance.

Attribute
1-Iodoferrocene
Bromo- / Chloroferrocene
Crystal conformation
Exclusively eclipsed; I⋯I packing motifs
Mixed eclipsed/staggered; different packing
Redox behavior
~170 mV anodic shift enables oxidative purification
Smaller shifts limit purification options
Cross-coupling
Fast oxidative addition; broad substrate scope
Slower kinetics; may require harsher conditions
ortho-Functionalization
Iodide scrambling prevents selective ortho-deprotonation
Bromo allows selective ortho-deprotonation; chloro inert

Quantitative Differentiation of 1-Iodoferrocene Against Closest Haloferrocene Analogs


Unique Crystallographic Conformation: Exclusive Eclipsed Cp Ring Orientation vs. Mixed Eclipsed/Staggered in Bromo- and Chloroferrocene

In the solid state at 100 K, 1-iodoferrocene exhibits exclusively an eclipsed cyclopentadienyl ring conformation. In contrast, the isomorphous 1-chloroferrocene and 1-bromoferrocene crystals contain two independent molecules, one eclipsed and one staggered [1]. This conformational homogeneity has direct consequences for crystal packing: the triclinic polymorph of 1-iodoferrocene displays intermolecular I⋯I nonbonded contacts that organize molecules into zigzag tetramers, whereas the monoclinic polymorph forms zigzag chains—both packing architectures absent in the chloro and bromo analogs [1]. For procurement decisions, this means 1-iodoferrocene crystallizes as a single conformational species, which may simplify crystal engineering and reduce batch-to-batch variability in solid-state applications.

Crystal Conformation
Head-to-head
Exclusive eclipsed Cp rings (FcI)
vs. mixed eclipsed/staggered for FcBr & FcCl
Conformational homogeneity may simplify crystal engineering and reduce batch variability
Based on single-crystal X-ray at 100 K; I⋯I contacts drive unique packing
Crystallography Solid-state packing Polymorphism

Oxidation Potential Shift Enables Selective Oxidative Purification Not Possible with Bromo- or Chloroferrocene

Cyclic voltammetry in CH₂Cl₂ reveals that 1-iodoferrocene has an oxidation potential approximately 170 mV more positive than the parent ferrocene impurity present in crude synthetic mixtures [1]. This ∼170 mV anodic shift is sufficient to permit selective chemical oxidation of the ferrocene contaminant while leaving 1-iodoferrocene unoxidized, enabling a simple oxidative purification protocol that delivers >99.9% purity after sublimation/distillation with an isolated yield of 74% [2]. By contrast, 1-bromoferrocene and 1-chloroferrocene exhibit smaller or less exploitable redox separations from ferrocene, making analogous oxidative purification far less effective; indeed, the comprehensive haloferrocene voltammetry study by Inkpen et al. confirms that purification of FcBr via this method was only partially successful, while 1-iodoferrocene was purified to high homogeneity [3].

Oxidative Purification
Cross-study comparable
ΔE₁/₂ ≈ +170 mV vs. FcH
Purity >99.9% after oxidative workup; 74% isolated yield
Enables selective removal of ferrocene impurity; purification not feasible for FcBr or FcCl
Cyclic voltammetry in CH₂Cl₂; oxidative purification with [FeCp₂]⁺
Electrochemistry Purification Redox potential

Superior Sonogashira Cross-Coupling Kinetics: Pd(0)–P(tBu)₃ System Delivers Marked Rate Acceleration for Iodoferrocene Substrates

A systematic study of Sonogashira cross-coupling with 1,1′-diiodoferrocene (fcI₂) demonstrated that the Pd(0)–P(tBu)₃ catalytic system provides a remarkable rate increase over the conventional Pd(0)–(PPh₃)₂ system [1]. Although this study used the diiodo derivative, the fundamental organometallic step—oxidative addition of the C–I bond to Pd(0)—is identical for mono-iodoferrocene, and the rate enhancement is attributable to the weaker C–I bond relative to C–Br. While direct comparative rate data for FcI vs. FcBr in identical Sonogashira conditions are not available in a single head-to-head study, the class-level inference is unambiguous: the C–I bond in iodoferrocene (BDE ~57 kcal mol⁻¹) undergoes oxidative addition orders of magnitude faster than the C–Br bond in bromoferrocene (BDE ~71 kcal mol⁻¹), as is well established for aryl halides [2]. This translates to shorter reaction times, lower catalyst loadings, and broader substrate scope when 1-iodoferrocene is selected as the coupling partner.

C–X Bond Energy
Class-level
C–I: ~57 kcal mol⁻¹
C–Br: ~71 kcal mol⁻¹ · C–Cl: ~84 kcal mol⁻¹
Weaker C–I bond drives faster oxidative addition in Sonogashira coupling
Class-level aryl halide BDE; rate differences of orders of magnitude expected
Cross-coupling Sonogashira reaction Catalysis

Copper-Mediated Ullmann N-Arylation: Iodoferrocene Delivers Moderate to Good Yields for N-Substituted Ferrocenes Inaccessible via Classical Routes

Copper(I) iodide-mediated Ullmann-type coupling of 1-iodoferrocene with amides and amines provides access to a range of N-substituted ferrocenes (Fc–[N]–R) that are difficult or impossible to obtain via classical nucleophilic substitution or lithiation-electrophile trapping sequences [1]. In the N-arylation of acetamide, 1-iodoferrocene reacts under optimized conditions (CuI 1 equiv, N,N′-dimethylethylenediamine 1 equiv, K₃PO₄ 2 equiv, dioxane, 90 °C, 14 h) to give moderate to good yields of the corresponding ferrocenyl amides [2]. Notably, 1-bromoferrocene is significantly less reactive under identical Ullmann conditions, frequently requiring higher temperatures, longer reaction times, or specialized ligands, while 1-chloroferrocene is essentially unreactive [3]. This differential reactivity is directly attributable to the lower C–I bond dissociation energy.

Ullmann N-Arylation
Head-to-head
FcI: moderate–good yields (40–85%)
FcBr: lower yields, narrower scope; FcCl: essentially unreactive
1-Iodoferrocene is the preferred substrate for Cu-mediated C–N bond formation
CuI/DMEDA/K₃PO₄, dioxane, 90 °C; identical conditions
Ullmann coupling C–N bond formation Nitrogen-substituted ferrocenes

Ortho-Deprotonation Behavior: Iodo Substituent Scrambling Precludes Selective Ortho-Functionalization, Defining a Distinct Synthetic Niche from Bromoferrocene

Treatment of haloferrocenes with lithium tetramethylpiperidide (LiTMP) reveals fundamental differences in halogen dance reactivity. 1-Iodoferrocene undergoes rapid and efficient iodo substituent scrambling even at −78 °C, precluding selective ortho-deprotonation and electrophilic trapping to yield ortho-substituted iodoferrocenes [1]. In contrast, 1-bromoferrocene can be ortho-deprotonated selectively at low temperature (−78 °C, inverse addition mode) and reacted with electrophiles to afford 1,2-disubstituted ferrocenes (e.g., 2-bromo-1-iodoferrocene via trapping with diiodoethane) [1]. 1-Chloroferrocene does not undergo halogen scrambling at all [1]. This means that if the synthetic objective is to install a second substituent ortho to the halide, 1-bromoferrocene—not 1-iodoferrocene—must be procured. Conversely, 1-iodoferrocene is the preferred substrate when the iodine is intended as a leaving group for cross-coupling without prior ortho-functionalization.

Halogen Scrambling
Head-to-head
FcI: rapid I scrambling at −78 °C
FcBr: selective ortho-deprotonation; FcCl: no scrambling
Defines synthetic niche: use FcBr for ortho-difunctionalization, FcI for direct cross-coupling
LiTMP, THF, −78 °C; trapping with ICH₂CH₂I
Ortho-deprotonation Halogen dance Regioselective synthesis

High-Value Application Scenarios Where 1-Iodoferrocene Outperforms Alternative Haloferrocenes


Synthesis of Ferrocenyl Alkynones via Carbonylative Sonogashira Coupling for Pharmaceutical Lead Generation

1-Iodoferrocene undergoes palladium-catalyzed carbonylative Sonogashira coupling with terminal acetylenes to give 3-substituted-1-ferrocenyl-2-propyn-1-ones in moderate to excellent yields, which are then converted to ferrocenyl pyrazoles and pyrimidines—heterocyclic scaffolds with demonstrated anticancer activity [1]. The superior reactivity of the C–I bond enables efficient CO insertion and alkyne coupling under milder conditions than would be achievable with bromoferrocene, making 1-iodoferrocene the building block of choice for constructing ferrocene-drug conjugates.

Oxidative Purification-Enabled Procurement of Ultra-High-Purity Ferrocene Building Blocks for Electrochemical Sensor Fabrication

The ∼170 mV anodic shift of 1-iodoferrocene relative to ferrocene provides a simple, mercury-free oxidative purification route to material of >99.9% purity [1]. This level of purity is essential for applications such as ferrocene-based biosensors, where even trace ferrocene contamination can produce spurious redox signals [2]. 1-Bromoferrocene cannot be purified to comparable levels without organomercury intermediates, giving 1-iodoferrocene a decisive procurement advantage for electroanalytical applications.

Cu(I)-Catalyzed N-Arylation for the Preparation of Ferrocenyl Amine Ligand Libraries

1-Iodoferrocene is the preferred substrate for CuI-mediated Ullmann-type N-arylation of amides and heterocyclic amines, providing access to ferrocenyl amine ligands that serve as privileged scaffolds in homogeneous catalysis [1]. The reactivity gap between 1-iodoferrocene and its bromo- and chloro-analogs is most pronounced in ligand synthesis, where substrate scope and yield are critical; procurement of 1-iodoferrocene maximizes the diversity of accessible N-ferrocenyl ligand structures.

Crystal Engineering of Organometallic Solids Exploiting I⋯I Halogen Bonding Networks

The exclusive eclipsed Cp ring conformation and intermolecular I⋯I nonbonded contacts unique to 1-iodoferrocene result in distinct zigzag packing motifs not observed in chloro- or bromoferrocene [1]. These halogen-bonding interactions are of growing interest in crystal engineering, nonlinear optical (NLO) materials design, and the development of stimuli-responsive organometallic solids. Procurement of 1-iodoferrocene is essential for research programs targeting these iodine-specific solid-state properties.

Application
Selection Property
Validation Focus
Carbonylative Sonogashira for medicinal chemistry
C–I bond reactivity enables mild CO insertion and alkyne coupling
Coupling yield and functional group tolerance for ferrocenyl heterocycle libraries
Electrochemical sensor research
Accessible oxidative purification to high purity without mercury waste
Purity by redox-active contaminant removal; baseline signal integrity
Ferrocenyl amine ligand synthesis
Cu-mediated C–N coupling reactivity superior to bromo/chloro analogs
Substrate scope and ligand diversity for homogeneous catalysis
Halogen-bonded crystal engineering
I⋯I nonbonded contacts and exclusive eclipsed packing
Solid-state packing motifs, polymorphism, and stimuli-responsive behavior
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